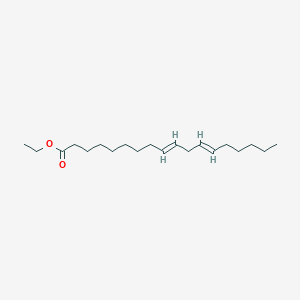
Lomevactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lomevactone, also known by its developmental code name DR-250, is a chemical compound with the IUPAC name 4-(4-Chlorophenyl)-6-methyl-3-phenyltetrahydro-2H-pyran-2-one. It was synthesized and assayed in the 1980s as a psychostimulant and antidepressant but was never marketed . The compound has a molecular formula of C18H17ClO2 and a molar mass of 300.78 g/mol .
準備方法
The synthesis of lomevactone involves several steps:
Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.
Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.
Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.
化学反応の分析
Lomevactone undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .
科学的研究の応用
Lomevactone has been primarily studied for its potential as a psychostimulant and antidepressant. Although it was never marketed, research has shown that it possesses psychotherapeutic properties, particularly in its (3R,4R,6R)-stereoisomer form . The compound has been used in various pharmacological studies to understand its effects on the central nervous system and its potential therapeutic applications .
作用機序
The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .
類似化合物との比較
Lomevactone is structurally related to other compounds in the 2-pyrone class. Similar compounds include:
4-Chlorophenyl-6-methyl-3-phenyltetrahydro-2H-pyran-2-one: A close structural analog with similar psychostimulant properties.
Phenylacetonitrile derivatives: Compounds that share a similar synthetic pathway and chemical properties.
This compound’s uniqueness lies in its specific stereoisomeric form (3R,4R,6R), which has been shown to possess distinct psychotherapeutic properties .
特性
CAS番号 |
81478-25-3 |
|---|---|
分子式 |
C18H17ClO2 |
分子量 |
300.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3 |
InChIキー |
QSAFSJAOPPHPTK-UHFFFAOYSA-N |
異性体SMILES |
C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate](/img/structure/B1624419.png)
![2-quinolin-8-yloxy-N-[(2,4,5-trimethoxyphenyl)methylideneamino]propanamide](/img/structure/B1624421.png)










![4-methoxy-2-[(E)-2-nitroethenyl]phenol](/img/structure/B1624437.png)
![5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline](/img/structure/B1624441.png)